1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione is a chemical compound that belongs to the purine family. This compound is structurally characterized by a purine ring substituted with two methyl groups at positions 1 and 3, and a 2-pyridin-4-ylethyl group at position 7. It is known for its potential pharmacological activities, including analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-(4-pyridyl)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted purine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of phosphodiesterases, which are enzymes involved in cellular signaling pathways.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pain relief medications.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione involves the inhibition of phosphodiesterases, particularly PDE4 and PDE7. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to anti-inflammatory and analgesic effects. The molecular targets include the active sites of PDE4 and PDE7, where the compound binds and prevents the hydrolysis of cAMP .
Comparison with Similar Compounds
Similar Compounds
Theophylline: 1,3-Dimethyl-7H-purine-2,6-dione, known for its bronchodilator effects.
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Pentoxifylline: 1-(5-Oxohexyl)-3,7-dimethylxanthine, used to improve blood flow.
Uniqueness
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has shown significant potential as a PDE4 and PDE7 inhibitor, making it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQRQPBQAGWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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